molecular formula C14H20N2O4 B13581572 tert-Butyl (4-((2-hydroxyethyl)carbamoyl)phenyl)carbamate

tert-Butyl (4-((2-hydroxyethyl)carbamoyl)phenyl)carbamate

Cat. No.: B13581572
M. Wt: 280.32 g/mol
InChI Key: UJIIUGNPEQYTLC-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(2-hydroxyethyl)carbamoyl]phenyl}carbamate: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of carbamic acid and is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(2-hydroxyethyl)carbamoyl]phenyl}carbamate typically involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(2-hydroxyethyl)carbamoyl]phenyl}carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-withdrawing nature of the tert-butyl group, which reduces the nucleophilicity of the carbamate nitrogen. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxyethylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11-6-4-10(5-7-11)12(18)15-8-9-17/h4-7,17H,8-9H2,1-3H3,(H,15,18)(H,16,19)

InChI Key

UJIIUGNPEQYTLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NCCO

Origin of Product

United States

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